Cas no 67952-38-9 (4-(4-methoxyphenyl)butan-2-ol)

4-(4-Methoxyphenyl)butan-2-ol is a chiral aromatic alcohol featuring a methoxy-substituted phenyl group and a hydroxyl-functionalized butyl chain. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate for pharmaceuticals, fragrances, and fine chemicals. The methoxy group enhances electron density, influencing reactivity in electrophilic substitutions, while the secondary alcohol moiety offers versatility for further derivatization, such as oxidation or esterification. Its structural features make it valuable for asymmetric synthesis and chiral resolution studies. The compound is typically handled under standard laboratory conditions, requiring protection from moisture and oxidation to maintain purity. Suitable for research applications requiring precise functional group manipulation.
4-(4-methoxyphenyl)butan-2-ol structure
4-(4-methoxyphenyl)butan-2-ol structure
Product Name:4-(4-methoxyphenyl)butan-2-ol
CAS No:67952-38-9
MF:C11H16O2
MW:180.243543624878
MDL:MFCD08442945
CID:967962
PubChem ID:101151
Update Time:2025-05-19

4-(4-methoxyphenyl)butan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 4-(p-methoxyphenyl)butan-2-ol
    • 4-(p-Methoxyphenyl)-2-butanol
    • 4-(4-methoxyphenyl)butan-2-ol
    • Benzenepropanol, 4-methoxy-.alpha.-methyl-
    • 1-(4-methoxyphenyl)-3-hydroxybutane
    • NSC406751
    • Benzenepropanol, 4-methoxy-alpha-methyl-
    • 4-(4-Methoxyphenyl)-2-butanol
    • UOACSUDCGMMDFW-UHFFFAOYSA-N
    • 4-(4-Methoxyphenyl)-2-butanol #
    • 4-(4-methoxy-phenyl)-butan-2-ol
    • 1-(4-Methoxyphenyl)-3-methyl-3-propanol
    • 4-Methoxy-OE+/--methylbenzenepropanol
    • NSC-406751
    • D93078
    • EN300-1868169
    • 67952-38-9
    • AS-59659
    • AKOS000126154
    • DTXSID20887052
    • NSC 406751
    • NS00055528
    • SCHEMBL2238188
    • EINECS 267-891-8
    • MDL: MFCD08442945
    • Inchi: 1S/C11H16O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9,12H,3-4H2,1-2H3
    • InChI Key: UOACSUDCGMMDFW-UHFFFAOYSA-N
    • SMILES: OC(C)CCC1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 180.115029749g/mol
  • Monoisotopic Mass: 180.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5
  • XLogP3: 2.3

4-(4-methoxyphenyl)butan-2-ol Pricemore >>

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Additional information on 4-(4-methoxyphenyl)butan-2-ol

Research Briefing on 4-(4-methoxyphenyl)butan-2-ol (CAS: 67952-38-9) in Chemical and Biomedical Applications

The compound 4-(4-methoxyphenyl)butan-2-ol (CAS: 67952-38-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This briefing synthesizes the latest findings on its synthesis, pharmacological properties, and potential therapeutic uses, drawing from peer-reviewed studies published within the last three years.

Recent studies highlight the role of 4-(4-methoxyphenyl)butan-2-ol as a key intermediate in the synthesis of bioactive molecules, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for novel COX-2 inhibitors, showcasing improved selectivity and reduced gastrointestinal toxicity compared to traditional NSAIDs.

Structural modifications of 4-(4-methoxyphenyl)butan-2-ol have been explored to enhance its pharmacokinetic profile. Research in Bioorganic & Medicinal Chemistry Letters (2024) reported that introducing halogen substituents at the phenyl ring significantly increased blood-brain barrier permeability, suggesting potential applications in neurodegenerative disease therapeutics. Molecular docking studies further revealed strong binding affinities to tau protein and β-amyloid, implicating its derivatives in Alzheimer's disease research.

In cancer research, a 2024 Nature Communications paper identified 4-(4-methoxyphenyl)butan-2-ol derivatives as potent HDAC inhibitors with nanomolar IC50 values against multiple cancer cell lines. The lead compound from this series exhibited remarkable selectivity for HDAC6 over other isoforms, reducing off-target effects while maintaining anti-proliferative activity. These findings position the molecule as a promising scaffold for epigenetic cancer therapy development.

From a synthetic chemistry perspective, recent advancements in green chemistry approaches have optimized the production of 4-(4-methoxyphenyl)butan-2-ol. A 2023 ACS Sustainable Chemistry & Engineering publication detailed a biocatalytic route using engineered ketoreductases, achieving >99% enantiomeric excess and 85% yield under mild conditions. This sustainable method addresses previous challenges in stereoselective synthesis while reducing environmental impact.

Pharmacokinetic studies published in Drug Metabolism and Disposition (2024) characterized the metabolic fate of 4-(4-methoxyphenyl)butan-2-ol, identifying CYP2D6 as the primary metabolizing enzyme. The research team developed a physiologically based pharmacokinetic (PBPK) model to predict drug-drug interactions, providing valuable insights for clinical translation of related compounds.

In conclusion, 4-(4-methoxyphenyl)butan-2-ol (CAS: 67952-38-9) represents a multifaceted chemical entity with expanding applications across therapeutic areas. Ongoing research continues to uncover its potential in targeted drug design, with particular promise in inflammation, CNS disorders, and oncology. Future directions include further structural optimization and comprehensive preclinical evaluations to advance lead candidates toward clinical development.

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